(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine
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Overview
Description
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is a useful research compound. Its molecular formula is C12H9N7O2 and its molecular weight is 283.251. The purity is usually 95%.
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Scientific Research Applications
Benzodiazepine Receptor Binding Activity
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is related to compounds studied for their binding activity on benzodiazepine receptors. A study involving 6-substituted-9-(3-formamidobenzyl)purines, closely related to the compound , showed that these purines retained potent benzodiazepine receptor binding properties. This property is significant in the context of potential therapeutic applications related to the central nervous system (Kelley et al., 1991).
Antiviral Properties
Another area of application is in antiviral research. Related compounds, specifically 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, have been synthesized and tested for antirhinovirus activity. This suggests that similar compounds like this compound might be explored for their potential antiviral properties (Kelley, Linn, & Selway, 1989).
Antiproliferative and Cytotoxic Activity
The compound could also be investigated for its antiproliferative and cytotoxic activity. Research on 9-substituted (pyrazol-5-yl)methyl- or (2-pyrazolin-5-yl)methyl-9H-purines, which share a structural similarity, showed moderate antiproliferative activity. This implies potential applications in cancer research, particularly in the investigation of new antiproliferative agents (Thalassitis et al., 2014).
Antitoxoplasmic Activity
Research has also been conducted on the antitoxoplasmic effects of 6-substituted 9-β-d-ribofuranosylpurines, to which this compound is structurally related. Such compounds have shown promising results as antitoxoplasmic agents, indicating a potential application of the compound in the treatment of toxoplasmosis (el Kouni et al., 1999).
Anti-Corrosive Properties
An aromatic hydrazone derivative, (E)-1-(3-nitrobenzylidene)-2-(p-tolyl)hydrazine, closely related to the compound , has been studied for its anti-corrosive properties. This suggests potential applications of this compound in materials science, particularly in corrosion inhibition (Chafai et al., 2019).
Mechanism of Action
The mechanism of action for nitro-containing compounds involves reactions with amines . For example, 1°-Amines react with HONO (cold acidic solution) to produce Nitrogen Gas Evolution from a Clear Solution. 2°-Amines react with HONO (cold acidic solution) to produce An Insoluble Oil (N-Nitrosamine) .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O2/c20-19(21)9-4-2-1-3-8(9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRUWAEOPZRQB-YAXRCOADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.